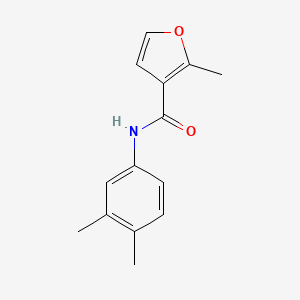

N-(3,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide

Overview

Description

N-(3,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide, also known as A-836,339, is a synthetic compound that acts as a selective cannabinoid CB2 receptor agonist. It was first synthesized by Abbott Laboratories in 2004. Since then, A-836,339 has been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

N-(3,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide acts as a selective cannabinoid CB2 receptor agonist. CB2 receptors are primarily found in the immune system and are involved in the regulation of inflammation and immune response. Activation of CB2 receptors by N-(3,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide leads to a decrease in inflammation and pain.

Biochemical and Physiological Effects:

N-(3,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines. N-(3,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is a highly selective CB2 receptor agonist, which allows for the specific targeting of CB2 receptors. N-(3,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide also has good oral bioavailability, which makes it suitable for use in animal studies. However, one limitation of N-(3,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide is its relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

There are several future directions for the study of N-(3,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide. One potential application is in the treatment of osteoporosis. N-(3,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been shown to increase bone density in animal models of osteoporosis. Another potential application is in the treatment of cancer. N-(3,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been shown to have anti-tumor effects in animal models of cancer. Further studies are needed to investigate the potential therapeutic applications of N-(3,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide in these and other diseases.

Synthesis Methods

The synthesis of N-(3,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide involves a multistep process. The starting material for the synthesis is 3,4-dimethylphenylhydrazine, which is reacted with ethyl acetoacetate in the presence of a base to form 1-ethyl-3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid. This intermediate is then converted to the final product, N-(3,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide, by reacting it with thionyl chloride and then with 2,6-dimethylphenyl isocyanate.

Scientific Research Applications

N-(3,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and neuroprotective effects. N-(3,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide has also been investigated for its potential use in the treatment of various diseases such as multiple sclerosis, osteoporosis, and cancer.

properties

IUPAC Name |

N-(3,4-dimethylphenyl)-1-ethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-4-17-8-7-13(16-17)14(18)15-12-6-5-10(2)11(3)9-12/h5-9H,4H2,1-3H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRILOTQMRQWMOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NC2=CC(=C(C=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901193201 | |

| Record name | 1H-Pyrazole-3-carboxamide, N-(3,4-dimethylphenyl)-1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901193201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide | |

CAS RN |

515846-49-8 | |

| Record name | 1H-Pyrazole-3-carboxamide, N-(3,4-dimethylphenyl)-1-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=515846-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-3-carboxamide, N-(3,4-dimethylphenyl)-1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901193201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-[(4-chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B5705931.png)

![N-1,3-benzodioxol-5-yl-3-{[(cyclohexylamino)(oxo)acetyl]hydrazono}butanamide](/img/structure/B5705938.png)

![3-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5705943.png)

![S-{2-[(5-isopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl} benzenecarbothioate](/img/structure/B5705960.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5705971.png)

![4-{[4-(3-methylphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5705972.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B5705975.png)

![2-(2,6-dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5705977.png)

![5-chloro-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5705988.png)

![1,1'-oxybis[4-(ethylthio)benzene]](/img/structure/B5706002.png)